(R)-(+)-2-(alpha-(i-Butyl)methanamine)-1H-benzimidazole; 98% (R)-i-Bu-BIMAH
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common name, molecular formula, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It includes the type and number of atoms, the arrangement of atoms, and the type of chemical bonds.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound can undergo. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Properties : Benzimidazole derivatives, including compounds similar to (R)-(+)-2-(alpha-(i-Butyl)methanamine)-1H-benzimidazole, have been synthesized and shown to exhibit significant antimicrobial properties. A study by Ajani et al. (2016) explored the antimicrobial activity of 2-alkanamino benzimidazole derivatives, indicating their potential as antimicrobial agents (Ajani et al., 2016).
Antifungal and Antibacterial Studies : Research has also been conducted on the synthesis of benzimidazole derivatives and their antifungal and antibacterial activities. Jogi et al. (2011) synthesized metal complexes of a Schiff base derived from 2-(aminomethyl)benzimidazole, which exhibited higher antimicrobial activity than the free ligand (Jogi et al., 2011).
Biological Activity
Antitumor and Antiviral Agents : Benzimidazoles are known for their biological activities as antitumor and antiviral agents. For instance, the study by Hoebeke et al. (1976) on Oncodazole, a methyl benzimidazole carbamate, highlights its potential as an anti-tumor drug due to its ability to inhibit microtubule polymerization (Hoebeke et al., 1976).
HIV-1 Reverse Transcriptase Inhibitors : Benzimidazoles have been developed as nonnucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating effectiveness against drug-induced mutations in the enzyme. A study by Roth et al. (1997) synthesized a series of benzimidazole derivatives to explore this application (Roth et al., 1997).
Applications in Drug Design
- Drug Design and Catalysis : The versatility of benzimidazole scaffolds makes them useful in drug design and catalysis. Nikpassand et al. (2016) discuss the green synthesis of novel benzimidazole derivatives, highlighting their potential in experimental drug design (Nikpassand & Pirdelzendeh, 2016).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves understanding the potential applications and research directions for the compound. It includes potential uses, ongoing research, and areas of interest for future research.
I hope this general approach helps you in your analysis. If you have access to specific resources or databases, you might be able to find more detailed information.
properties
IUPAC Name |
(1R)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXOCEISVOCBCD-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C1=NC2=CC=CC=C2N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654453 | |
Record name | (1R)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine | |
CAS RN |
60603-60-3 | |
Record name | (1R)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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